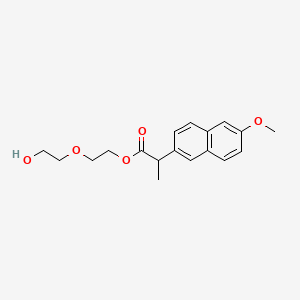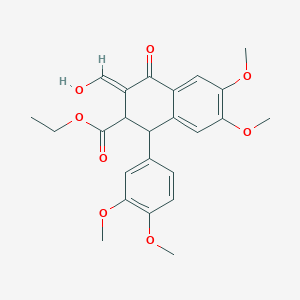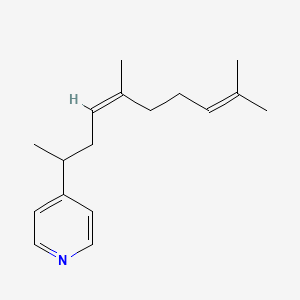
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is a complex organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The unique structure of this compound, featuring a pyridine ring substituted with a nonadienyl group, makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable nonadienyl precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the substitution reaction.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The nonadienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate biological processes and lead to various physiological effects.
類似化合物との比較
Similar Compounds
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (E)-: The (E)-isomer of the compound, differing in the configuration of the nonadienyl group.
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-: A compound with a similar structure but without the (Z)-configuration.
Uniqueness
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is unique due to its specific configuration, which can influence its chemical reactivity and biological activity. The (Z)-configuration may result in different steric and electronic properties compared to its (E)-isomer, leading to distinct applications and effects.
特性
CAS番号 |
38462-27-0 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC名 |
4-[(4Z)-5,9-dimethyldeca-4,8-dien-2-yl]pyridine |
InChI |
InChI=1S/C17H25N/c1-14(2)6-5-7-15(3)8-9-16(4)17-10-12-18-13-11-17/h6,8,10-13,16H,5,7,9H2,1-4H3/b15-8- |
InChIキー |
KULYGLRIZQIANR-NVNXTCNLSA-N |
異性体SMILES |
CC(C/C=C(/C)\CCC=C(C)C)C1=CC=NC=C1 |
正規SMILES |
CC(CC=C(C)CCC=C(C)C)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
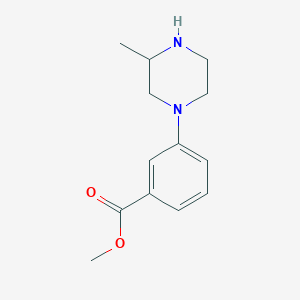
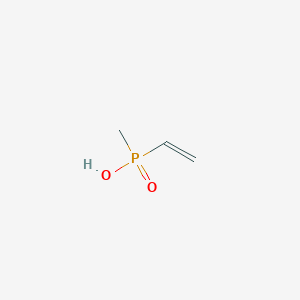
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)

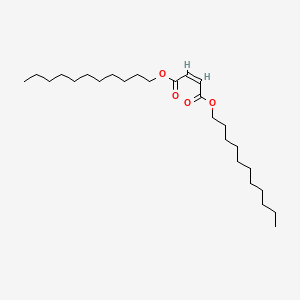
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
